N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of pyrazole and oxadiazole, which are known for their biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 357.4 g/mol .
This compound can be classified under heterocyclic compounds due to the presence of nitrogen-containing rings. It is derived from the combination of a pyrazole moiety and an oxadiazole ring, both of which contribute to its chemical properties and potential pharmacological effects. The compound is synthesized through various chemical reactions involving specific precursors that include dimethylpyrazole derivatives .
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide typically involves multi-step reactions. One common method includes:
Technical details often include controlling reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can be represented using various structural formulas:
CC(C)Nc1ccc(C(=O)N2N=C(N)C(=O)N=C2C(C)C)cc1
This notation indicates the arrangement of atoms within the molecule, highlighting the connectivity between different functional groups.
The spatial arrangement around the nitrogen atoms in the pyrazole and oxadiazole rings is crucial for understanding its reactivity and interactions with biological targets. The compound's geometry can be analyzed using techniques such as X-ray crystallography or computational modeling .
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide may undergo various chemical reactions typical for amides and heterocycles:
These reactions are influenced by factors such as solvent choice and temperature .
The mechanism of action for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant biological activities including anti-inflammatory and anticancer properties. The detailed mechanism often involves:
Quantitative structure–activity relationship (QSAR) studies are often employed to predict the efficacy based on structural modifications .
The physical properties of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide include:
Chemical properties involve reactivity patterns typical for amides and heterocycles:
Data from spectral analysis (such as NMR and IR) can provide further insights into its chemical behavior .
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has potential applications in various fields:
Research continues to explore these applications through both experimental studies and computational modeling .
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8